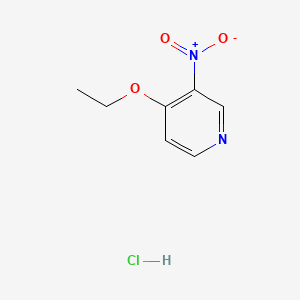

4-Ethoxy-3-nitropyridine hydrochloride

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the fields of organic synthesis and medicinal chemistry. researchgate.netnih.gov As an isostere of benzene, pyridine and its derivatives are foundational components in the synthesis of a vast number of pharmaceuticals and agrochemicals. nih.gov The presence of the nitrogen atom makes the pyridine ring a polar and ionizable aromatic system, which can enhance the solubility and bioavailability of less soluble molecules. researchgate.net This property is highly desirable in drug development. researchgate.net

Pyridine derivatives are integral structural units in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. nih.govlifechemicals.com Their versatility as reactants and starting materials for structural modifications has long captured the attention of medicinal chemists. researchgate.net Consequently, the pyridine nucleus is found in thousands of existing drug molecules and a significant number of FDA-approved drugs, where it serves as a key pharmacophore. nih.govlifechemicals.com The adaptability of the pyridine scaffold allows for its incorporation into a wide array of therapeutic agents, including antihypertensives, muscle relaxants, and anti-carcinoma drugs. lifechemicals.com Beyond medicine, pyridine derivatives are also crucial in the formulation of insecticides, fungicides, and herbicides. researchgate.net

Contextualizing Substituted Pyridines with Electron-Withdrawing and Electron-Donating Groups

The chemical reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. The nitrogen atom in the ring is electron-withdrawing, which generally makes the pyridine ring less reactive towards electrophilic substitution compared to benzene, and more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The electronic properties of the ring can be further modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

4-Ethoxy-3-nitropyridine (B157411) hydrochloride possesses both an electron-donating group (the ethoxy group at position 4) and a strong electron-withdrawing group (the nitro group at position 3).

Electron-Withdrawing Group (EWG): The nitro group (-NO₂) is a powerful EWG. It deactivates the pyridine ring towards electrophilic attack by significantly reducing its electron density. pipzine-chem.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it. In this compound, the nitro group at C-3 activates the C-4 position, making the substituent at this position (the ethoxy group) a potential leaving group for nucleophilic displacement.

Electron-Donating Group (EDG): The ethoxy group (-OCH₂CH₃) is an electron-donating group. EDGs increase the electron density of the pyridine ring, which can influence its basicity and interaction with other molecules. rsc.orgnih.gov Studies on substituted pyridines have shown that EDGs can modulate the electronic structure and intermolecular interactions of the molecule. rsc.org In some contexts, the 4-ethoxy group has been noted to improve properties like aqueous solubility.

The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group on the same pyridine ring creates a unique reactivity profile for 4-Ethoxy-3-nitropyridine hydrochloride, making it a valuable and versatile intermediate in chemical synthesis. chemimpex.com

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its status as a key synthetic intermediate. chemimpex.com Its unique substitution pattern allows it to serve as a versatile building block for more complex molecules with specific functional properties. chemimpex.com

Key research applications include:

Pharmaceutical Development: The compound is widely used as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com A significant application is its role as a precursor in the synthesis of 3,4-diaminopyridine (B372788), a crucial building block for many biologically active compounds. It is also used in the preparation of 4-Amino-3-nitropyridine (B158700). chemicalbook.com These derivatives are explored for their potential in developing new therapeutic agents. chemimpex.com

Agrochemical Chemistry: It serves as an intermediate in the development of new agrochemicals, contributing to solutions for pest control and crop protection. chemimpex.com

Materials Science: The compound is utilized in the formulation of advanced materials, such as specialized polymers and coatings. chemimpex.com

Organic Chemistry Research: Organic chemists employ this compound to explore novel reaction pathways and synthesize new compounds, thereby driving innovation in chemical synthesis. chemimpex.com

The hydrochloride salt form is noted to be more stable for storage and handling compared to the free base.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 94602-04-7 |

| Molecular Formula | C₇H₈N₂O₃·HCl |

| Molecular Weight | 204.61 g/mol chemimpex.comcymitquimica.com |

| Appearance | White crystalline powder chemimpex.com |

| Melting Point | 268-273 °C chemimpex.com |

| Purity | ≥ 98-99% chemimpex.comcymitquimica.com |

| Synonyms | 3-Nitro-4-ethoxypyridine hydrochloride chemimpex.comcymitquimica.com |

Eigenschaften

IUPAC Name |

4-ethoxy-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMWMLXQJBWURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496829 | |

| Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94602-04-7 | |

| Record name | 94602-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Established Synthetic Routes to 4-Ethoxy-3-nitropyridine (B157411) Hydrochloride

The most common and well-documented method for the synthesis of 4-Ethoxy-3-nitropyridine hydrochloride proceeds through the chemical modification of a pyridine (B92270) core. This is typically achieved via a multi-step process involving nitration, halogenation, and subsequent etherification.

A robust and widely utilized synthetic pathway to 4-Ethoxy-3-nitropyridine commences with 4-Hydroxy-3-nitropyridine (B47278). This route is favored due to the relative ease of introducing the nitro group and subsequently converting the hydroxyl functionality to the desired ethoxy group.

The initial step involves the direct nitration of 4-hydroxypyridine (B47283) to yield 4-hydroxy-3-nitropyridine. The hydroxyl group at the 4-position is not an ideal leaving group for a direct nucleophilic substitution. Therefore, it is first activated by converting it into a more labile halide, typically a chloride. This transformation is commonly achieved by treating 4-hydroxy-3-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃), which produces the key intermediate, 4-chloro-3-nitropyridine (B21940). researchgate.net

The final step in this sequence is an alkoxylation reaction. The chlorine atom in 4-chloro-3-nitropyridine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group positioned at the adjacent C-3 position. The reaction of this intermediate with sodium ethoxide in an ethanol (B145695) solvent leads to the displacement of the chloride ion by the ethoxide ion, forming 4-ethoxy-3-nitropyridine. researchgate.net The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4-Hydroxypyridine | Nitrating agent | 4-Hydroxy-3-nitropyridine |

| 2 | 4-Hydroxy-3-nitropyridine | POCl₃ | 4-Chloro-3-nitropyridine |

| 3 | 4-Chloro-3-nitropyridine | Sodium ethoxide, Ethanol | 4-Ethoxy-3-nitropyridine |

| 4 | 4-Ethoxy-3-nitropyridine | HCl | This compound |

While the halogenation-etherification route is prevalent, alternative strategies for the synthesis of 4-alkoxy-3-nitropyridines and their derivatives have been explored. These methods often focus on different starting materials or reaction types to achieve the desired molecular framework.

One such alternative involves the use of 1-methyl-3,5-dinitro-2-pyridone as a precursor. This compound can undergo a three-component ring transformation (TCRT) with a ketone and ammonia (B1221849) to generate various nitropyridine derivatives. nih.govacs.org By selecting the appropriate ketone, this method offers a modular approach to differently substituted nitropyridines. nih.gov

Another approach involves the direct C-H functionalization of nitropyridines. Vicarious nucleophilic substitution (VNS) allows for the introduction of alkyl groups onto the pyridine ring, offering a pathway to derivatives that may be further elaborated to the target compound. nih.govacs.org

Furthermore, the synthesis of related nitropyridine derivatives has been achieved through multi-component reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation to the corresponding pyridine. nih.gov These methods, while not directly reported for 4-ethoxy-3-nitropyridine, represent potential alternative synthetic strategies that could be adapted for its preparation.

Precursors and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of the title compound is critically dependent on the properties and reactivity of its precursors and intermediates.

4-Hydroxy-3-nitropyridine is a cornerstone precursor in the most common synthetic route. It is typically prepared by the nitration of 4-hydroxypyridine. researchgate.net The presence of the hydroxyl group directs the nitration to the adjacent C-3 position. This intermediate serves as the scaffold upon which the final ethoxy group is installed after conversion of the hydroxyl group to a better leaving group.

Optimization of Synthetic Conditions and Yields

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound while minimizing by-product formation and ensuring process safety.

Key parameters that can be optimized in the halogenation and etherification steps include reaction temperature, reaction time, and the choice of solvent and base. For instance, in the chlorination of 2,4-dihydroxy-3-nitropyridine, the use of diisopropylethylamine (DIPEA) as a base and heating to 90-100°C has been reported. google.com

Modern synthetic methodologies such as flow chemistry offer significant advantages for the optimization of nitration and other potentially hazardous reactions. Continuous flow systems allow for precise control over reaction parameters, improved heat transfer, and enhanced safety, which can lead to higher yields and purity. researchgate.net For example, a two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been demonstrated to achieve an 83% yield, a significant improvement over batch processes. researchgate.net

The use of greener solvents is another area of optimization. For nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, polyethylene (B3416737) glycol (PEG-400) has been shown to be an efficient and environmentally friendly solvent, leading to excellent yields in short reaction times. nih.gov The principles of Design of Experiments (DoE) can also be systematically applied to explore the interplay of various reaction parameters and identify the optimal conditions for yield improvement.

| Parameter | Conventional Method | Optimized Approach | Benefit |

|---|---|---|---|

| Reaction Setup | Batch reactor | Continuous flow reactor | Improved safety, better control, potentially higher yield researchgate.net |

| Solvent | Traditional organic solvents | Green solvents (e.g., PEG-400) | Reduced environmental impact, potentially faster reaction nih.gov |

| Process Control | Manual parameter adjustment | Design of Experiments (DoE) | Systematic optimization, identification of interactions |

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on the green synthesis of this compound is limited, several sustainable strategies can be applied to its known synthetic pathways.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. chim.itnih.gov This technique relies on the efficient heat transfer through dielectric heating, directly interacting with polar molecules in the reaction mixture. nih.gov For the synthesis of nitropyridine derivatives, microwave-assisted methods have been shown to be effective. nih.govclockss.org This approach could be applied to the nitration of 4-hydroxypyridine or the alkoxylation of 4-chloro-3-nitropyridine, potentially leading to a more energy-efficient and faster synthesis.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. semanticscholar.orgnih.govbohrium.com The collapse of cavitation bubbles generates localized high temperatures and pressures, accelerating mass transfer and chemical transformations. semanticscholar.org Ultrasound has been successfully used in the synthesis of various heterocyclic compounds, including pyridines and their derivatives. researchgate.netnih.gov This technique could be explored for the key steps in the synthesis of this compound to potentially reduce reaction times and improve efficiency.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chempedia.info A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. chempedia.info This methodology can eliminate the need for harsh or expensive solvents and can increase reaction rates. imist.ma In the synthesis of 4-Ethoxy-3-nitropyridine, PTC could be particularly beneficial for the etherification of 4-chloro-3-nitropyridine with ethoxide, especially if using a two-phase system. This can be a greener alternative to using a large excess of a single solvent.

Solvent-Free and Alternative Solvent Systems: A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions, such as grinding or ball milling, has shown promise for various organic transformations. chemijournal.com Additionally, the use of greener solvents like water, supercritical fluids, or ionic liquids is encouraged. Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts and are often recyclable. nih.govgoogle.comgoogle.comauctoresonline.org Investigating the synthesis of 4-Ethoxy-3-nitropyridine in such systems could significantly reduce the environmental impact of the process. For example, the etherification step could potentially be carried out under solvent-free conditions or in an ionic liquid medium.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning well with green chemistry principles. acs.orgresearchgate.netnih.gov While direct biocatalytic routes to this compound are not established, enzymatic processes could be envisioned for precursor synthesis. For instance, nitroreductase enzymes have been used for the reduction of nitroaromatic compounds, which could be relevant in transformations of related intermediates. acs.org

Interactive Data Table: Precursors for this compound Synthesis

| Precursor Compound | CAS Number | Molecular Formula | Role in Synthesis |

| 4-Hydroxypyridine | 626-64-2 | C₅H₅NO | Starting material for nitration |

| 4-Hydroxy-3-nitropyridine | 5435-54-1 | C₅H₄N₂O₃ | Intermediate after nitration |

| 4-Chloro-3-nitropyridine | 13091-23-1 | C₅H₃ClN₂O₂ | Key intermediate for alkoxylation |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | Source of the ethoxy group |

| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | Chlorinating agent |

| Ethanol | 64-17-5 | C₂H₆O | Solvent and precursor for ethoxide |

| Hydrochloric Acid | 7647-01-0 | HCl | Used for salt formation |

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Ethoxy-3-nitropyridine (B157411) and Derivatives

The inherent electron deficiency of the pyridine (B92270) ring, significantly amplified by the powerful inductive and resonance effects of the nitro group at the C-3 position, renders 4-ethoxy-3-nitropyridine highly susceptible to nucleophilic aromatic substitution (SNAr). These reactions proceed via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.

Regioselectivity of Nucleophilic Attack on the Pyridine Ring (C-2, C-4 positions)

In the pyridine ring of 4-ethoxy-3-nitropyridine, nucleophilic attack is regioselectively favored at the positions ortho and para to the ring nitrogen, which are C-2 and C-4. The presence of the nitro group at C-3 further activates these positions. Between the C-2 and C-4 positions, attack at C-4 is generally preferred. This preference can be explained by examining the stability of the resulting anionic intermediate (Meisenheimer complex).

Attack at the C-4 position allows the negative charge of the intermediate to be delocalized not only onto the pyridine nitrogen but also effectively onto the oxygen atoms of the adjacent C-3 nitro group through resonance. This extensive delocalization provides significant stabilization. While attack at the C-2 position also allows for delocalization onto the ring nitrogen, the stabilization afforded by the nitro group is less direct. Frontier molecular orbital theory also supports this selectivity, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon, making it the more electrophilic site and more susceptible to nucleophilic attack. cymitquimica.com

Stabilization of Meisenheimer Complexes and Anionic Intermediates

The key intermediate in the SNAr reaction of 4-ethoxy-3-nitropyridine is the Meisenheimer complex, a negatively charged species formed by the addition of a nucleophile to the aromatic ring. The stability of this complex is crucial for the reaction to proceed. The presence of the strong electron-withdrawing nitro group at the C-3 position is paramount for stabilizing this intermediate. biosynth.com

When a nucleophile attacks the C-4 position, the resulting negative charge is delocalized across the pyridine ring and, most importantly, onto the nitro group. The resonance structures show that the charge can be accommodated by the electronegative oxygen atoms of the nitro group, which is a highly stabilizing factor. researchgate.net This delocalization temporarily disrupts the aromaticity of the pyridine ring, but the energetic cost is offset by the effective charge distribution. Computational studies on similar dinitropyridine systems confirm that electron-withdrawing nitro groups significantly stabilize the transition state and the Meisenheimer complex, thereby facilitating the nucleophilic attack. researchgate.netnih.gov

Role of the Nitro Group as an Activating Group

The nitro group (-NO₂) plays a critical role as a powerful activating group in the SNAr reactions of 4-ethoxy-3-nitropyridine. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, drastically reduces the electron density of the pyridine ring.

This deactivation towards electrophilic attack conversely activates the ring towards nucleophilic attack. The nitro group makes the carbon atoms of the ring, particularly at the ortho and para positions relative to it (C-2 and C-4), highly electrophilic and thus susceptible to attack by electron-rich nucleophiles. researchgate.net The ability of the nitro group to stabilize the resulting negative charge in the Meisenheimer intermediate is the key to its activating effect, lowering the activation energy of the reaction. researchgate.net

Displacement of the Ethoxy Group

The ethoxy group at the C-4 position of 4-ethoxy-3-nitropyridine can act as a leaving group in SNAr reactions, particularly when attacked by strong nucleophiles. The C-4 position is activated by both the para-positioned ring nitrogen and the ortho-positioned nitro group. This activation facilitates the initial nucleophilic attack and the subsequent departure of the ethoxide anion.

A notable example is the reaction of 4-ethoxy-3-nitropyridine with ammonium (B1175870) acetate (B1210297) at elevated temperatures (e.g., 120 °C) to produce 4-amino-3-nitropyridine (B158700). chemscene.com In this reaction, the ammonia (B1221849) generated from ammonium acetate acts as the nucleophile, displacing the ethoxy group. The reaction proceeds to a high yield, demonstrating the viability of the ethoxy group as a leaving group in this activated system. chemscene.com

| Reactant | Nucleophile/Reagent | Product | Conditions | Yield |

| 4-Ethoxy-3-nitropyridine | Ammonium Acetate | 4-Amino-3-nitropyridine | 120 °C, 2.5 hours | 75% chemscene.com |

Reduction Reactions of the Nitro Group

The nitro group of 4-ethoxy-3-nitropyridine is readily reduced to an amino group, providing a crucial synthetic pathway to 3-amino-4-ethoxypyridine derivatives. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring.

Chemoselective Reduction to Amino Derivatives

The reduction of the nitro group in the presence of other functional groups, such as the ethoxy group and the pyridine ring itself, requires chemoselective methods. Several established procedures for the reduction of aromatic nitro compounds are applicable to 4-ethoxy-3-nitropyridine to yield 4-ethoxypyridin-3-amine. chemscene.com

Common methods for this transformation include:

Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Transfer hydrogenation, using a hydrogen source like ammonium formate (B1220265) in the presence of a catalyst, is also a mild and effective option. researchgate.netscispace.com Bimetallic nanoparticles, such as Cu-Ni, have also been shown to be highly active catalysts for the hydrogenation of substituted nitroaromatics. rsc.org

Metal/Acid Reduction: Classic reduction methods using a metal in an acidic medium are also effective. A common system is tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695). researchgate.netresearchgate.net This method is known for its mildness and tolerance of various functional groups. researchgate.net Other systems like iron powder in the presence of an acid (e.g., HCl or acetic acid) are also widely used for nitro group reductions. scispace.com

The resulting product, 4-ethoxypyridin-3-amine, is a valuable building block for the synthesis of more complex heterocyclic compounds, including those with pharmaceutical applications.

| Reduction Method | Reagents | General Applicability |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean and efficient, often high yielding. researchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Mild conditions, avoids high pressure of H₂ gas. researchgate.netscispace.com |

| Metal in Acid | SnCl₂ / Ethanol | Mild and chemoselective for nitro groups. researchgate.net |

| Metal in Acid | Fe / HCl or Acetic Acid | A classic, cost-effective method. scispace.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. For nitropyridine derivatives, palladium on carbon (Pd/C) is a common and effective catalyst. researchgate.netmdpi.com The hydrogenation of the nitro group is generally a chemoselective process. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles, showcasing high conversion and selectivity. rsc.org

In the context of pyridyl systems, the nitrogen atom in the ring can sometimes coordinate with the palladium catalyst, potentially deactivating it or influencing the reaction's outcome. mdpi.com To mitigate this, the reaction is often carried out on the hydrochloride salt of the pyridine derivative, or additives may be used. The use of Pd/C for the hydrogenation of nitroarenes is a robust method, often proceeding under mild conditions of temperature and pressure. researchgate.netresearchgate.net The general transformation for 4-ethoxy-3-nitropyridine would yield 4-ethoxy-3-aminopyridine.

Table 1: Catalytic Hydrogenation Conditions for Related Nitroarenes

| Catalyst | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Pd/C | 4-Acylpyridines | 4-Alkylpiperidines | H₂, ClCH₂CHCl₂ | researchgate.net |

| Pd/C | Nitroarenes | Anilines | H₂, various solvents | researchgate.net |

| CuNi nanoparticles | 3-Nitro-4-methoxy-acetylaniline | 3-Amino-4-methoxy-acetylaniline | H₂, 140°C | rsc.org |

Metal-Free Reduction Strategies

While catalytic hydrogenation is prevalent, metal-free reduction methods offer an alternative approach, avoiding potential metal contamination in the final product. One such strategy involves the use of boranes. For example, a metal-free hydrogenation of pyridines using borane (B79455) catalysts generated in situ from alkenes and HB(C₆F₅)₂ has been demonstrated to produce piperidines with high efficiency and stereoselectivity. researchgate.net While this example illustrates the reduction of the pyridine ring itself, similar principles can be applied to the selective reduction of a nitro group.

Another common metal-free reducing agent is sodium borohydride (B1222165) (NaBH₄), often used in conjunction with a catalyst system. For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) can be catalyzed by copper(II) complexes with Schiff base ligands, using NaBH₄ as the hydride source. nih.gov While this specific example uses a metal complex, the primary reducing agent is a metal-free hydride donor, highlighting a pathway that can be adapted to be fully metal-free.

Electrochemical Reduction Approaches

Electrochemical methods provide a green and often highly selective alternative for the reduction of nitro compounds. This approach avoids the use of chemical reducing agents by supplying electrons directly to the substrate at an electrode surface. The specific products of the electrochemical reduction of nitroaromatics can be controlled by the electrode potential, pH of the electrolyte, and the electrode material.

The reduction of a nitro group typically proceeds through a series of intermediates. At certain potentials, the reaction can be stopped at the hydroxylamine (B1172632) stage, or it can be carried through to the final amine product. While specific studies on the electrochemical reduction of 4-ethoxy-3-nitropyridine hydrochloride are not detailed in the provided results, the general mechanism for nitropyridines would involve the transfer of electrons to the nitro group, followed by protonation steps to yield the corresponding amine.

Formation of Hydroxylamino and Nitroso Intermediates

The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamino intermediates. Under specific reaction conditions, it is possible to isolate these intermediates. The selective hydrogenation of nitroarenes to N-arylhydroxylamines is an important transformation and can be achieved using inhibited catalyst systems. researchgate.net For example, controlling the catalytic system, such as using a Pt/C catalyst with an additive like DMAP, can favor the formation of the hydroxylamine over the amine. researchgate.net

The general pathway for the reduction is as follows:

R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamino) → R-NH₂ (Amino)

The ability to stop the reduction at the hydroxylamino or nitroso stage allows for further synthetic manipulations, as these functional groups have their own unique reactivity.

Functionalization of the Pyridine Ring

Beyond the transformations of the nitro group, the pyridine ring of 4-ethoxy-3-nitropyridine itself can be functionalized.

C-H Functionalization Strategies (Ortho, Meta, Para Selectivity)

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. The electronic nature of the substituents on the pyridine ring, namely the electron-donating ethoxy group at the 4-position and the electron-withdrawing nitro group at the 3-position, dictates the regioselectivity of these reactions.

The ethoxy group is an ortho, para-director, while the nitro group is a meta-director. This combination of substituents on the pyridine ring creates a unique electronic environment. The positions ortho to the ethoxy group are C3 and C5, and the positions meta to the nitro group are C5 and C1 (the nitrogen of the ring). Therefore, C-H functionalization reactions would be expected to favor the C5 position, which is ortho to the activating ethoxy group and meta to the deactivating nitro group. The C2 position is also a potential site for functionalization, being para to the ethoxy group. The specific outcome would depend on the reaction conditions and the nature of the coupling partner.

Dearomatization-Rearomatization Cascades in Functionalization

For a substrate like 4-ethoxy-3-nitropyridine, a nucleophilic dearomatization would likely occur at the C2 or C6 positions, which are activated by the electron-withdrawing nitro group. If a suitable leaving group is present on the intermediate dearomatized species, a rearomatization step can occur, leading to a functionalized pyridine ring. This type of cascade reaction allows for the introduction of substituents that may not be accessible through classical electrophilic or nucleophilic aromatic substitution reactions.

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific documented examples for this compound are not extensively reported in readily accessible literature, its structural motifs—a heteroaryl halide equivalent (if derived from a halogenated precursor) and a substituted nitropyridine—suggest its suitability as a substrate in several key transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The electron-withdrawing nitro group can enhance the reactivity of the pyridine ring toward certain cross-coupling reactions. For instance, in reactions involving the displacement of a leaving group at an adjacent position (like C-4), the nitro group provides strong activation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. harvard.edulibretexts.org This reaction is widely used for the synthesis of biaryl compounds. harvard.edulibretexts.org For a substrate like 4-ethoxy-3-nitropyridine, if a suitable leaving group (e.g., Br, Cl) were present at another position on the ring, it would be expected to undergo Suzuki coupling. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. harvard.edulibretexts.org

The reaction conditions typically require a palladium source, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial and often substrate-dependent. nih.govresearchgate.net For nitrogen-rich heterocycles, specific ligands and conditions have been developed to overcome challenges like catalyst inhibition by the nitrogen lone pair. nih.gov

Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

harvard.edunih.gov| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | |

| Ligand | PPh₃, XPhos, or other bulky phosphines |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals. wikipedia.org The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The presence of a nitro group can be tolerated under certain Buchwald-Hartwig conditions, although it can render the substrate incompatible with strong bases like KOtBu. libretexts.org Weaker bases such as K₂CO₃ or Cs₂CO₃ are often employed in such cases, though this may require more active catalyst systems or higher reaction temperatures. libretexts.org The development of highly active, sterically hindered phosphine ligands has significantly broadened the scope of this reaction to include challenging substrates.

General Conditions for Buchwald-Hartwig Amination

organic-chemistry.orgresearchgate.net| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | |

| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) |

Radical and Ionic Functionalization Protocols

Beyond metal-catalyzed reactions, the electronic properties of this compound make it amenable to functionalization through ionic pathways, particularly nucleophilic substitution. Radical functionalizations, while less documented for this specific molecule, represent a potential avenue for C-H functionalization.

Ionic Functionalization: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the addition of a potent nitro group at the 3-position makes the ring highly electrophilic. This renders the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is most pronounced at the positions ortho and para to the nitro group (C-2, C-4, and C-6). In the case of 4-ethoxy-3-nitropyridine, the ethoxy group at the C-4 position can be displaced by strong nucleophiles. However, a more common ionic functionalization for nitropyridines without a good leaving group is the Vicarious Nucleophilic Substitution (VNS).

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. wikipedia.org The mechanism proceeds via the addition of the nucleophile to form a Meisenheimer-type adduct, followed by base-induced elimination of the leaving group from the nucleophilic moiety to restore aromaticity. organic-chemistry.orgnih.gov

For 4-substituted-3-nitropyridines, VNS is expected to occur regioselectively at the C-2 position, which is ortho to the nitro group. organic-chemistry.orgscispace.com Studies on various nitropyridines have demonstrated successful VNS reactions using carbanions stabilized by sulfonyl or other electron-withdrawing groups. nih.govscispace.com Computational studies have also been performed to predict the reactivity of various nitroheteroarenes, including 4-ethoxy-3-nitropyridine, in VNS reactions.

Key Features of Vicarious Nucleophilic Substitution

wikipedia.org| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Nucleophilic substitution of a hydrogen atom on an electrophilic aromatic ring. | |

| Substrate Requirement | Presence of a strong electron-withdrawing group (e.g., -NO₂) on the aromatic ring. |

Radical Functionalization

Direct C-H functionalization via radical pathways is a rapidly growing field in organic synthesis. nih.govrsc.org These reactions often involve the generation of a radical species that can react with C-H bonds. For nitroaromatic compounds, radical reactions can offer alternative pathways to functionalization that are complementary to ionic or metal-catalyzed methods. However, specific examples of radical functionalization applied directly to this compound are scarce in the literature. In principle, radical reactions could target the pyridine ring or the ethoxy group, depending on the reaction conditions and the nature of the radical species employed.

Derivatives and Analogues

Synthesis and Transformations of Key Derivatives

The chemical landscape of 4-ethoxy-3-nitropyridine (B157411) hydrochloride is primarily defined by the reactivity of its derivatives, which are accessed through various synthetic routes. These derivatives serve as pivotal intermediates in the construction of a multitude of functionalized pyridine (B92270) compounds.

4-Amino-3-nitropyridine (B158700) is a key derivative that serves as a common precursor in the synthesis of various pharmaceutical and agrochemical compounds. chemicalbook.comguidechem.com It can be synthesized through multiple pathways. One common method involves the direct nitration of 4-aminopyridine (B3432731) using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com Another synthetic route starts from 4-ethoxy-3-nitropyridine, which is treated with ammonium (B1175870) acetate (B1210297) at elevated temperatures to yield 4-amino-3-nitropyridine. chemicalbook.com

The amino and nitro groups on the pyridine ring of 4-amino-3-nitropyridine allow for a variety of subsequent transformations. For instance, it is a precursor for synthesizing N-(4-chloro-3-nitropyridin-2-yl) cyclopropane (B1198618) carboxamide. google.com Furthermore, 2-amino-5-nitropyridine, an isomer of 4-amino-3-nitropyridine, has been used to create nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potential as anticancer agents. nih.gov The reactivity of the amino group also allows for the synthesis of various other derivatives through reactions such as acylation and alkylation.

Table 1: Synthesis of 4-Amino-3-nitropyridine

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | 0-10 °C, then 90 °C | 70% | chemicalbook.com |

The reduction of the nitro group in 4-amino-3-nitropyridine provides a direct route to 3,4-diaminopyridine (B372788), a compound with significant biological activity. nih.gov This transformation is typically achieved through catalytic hydrogenation. The reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst in a solvent mixture like methanol (B129727) and tetrahydrofuran. chemicalbook.com This method is efficient, providing high yields of the desired product. chemicalbook.com

An alternative, more traditional method for this reduction involves the use of tin(II) chloride in an acidic medium. google.com A patented synthetic route for 3,4-diaminopyridine also describes a three-step process where 4-methoxy-3-nitropyridine (B17402) is first aminated to 4-amino-3-nitropyridine, which is then subjected to hydrogenation to yield the final product. google.com This multi-step synthesis from 4-methoxypyridine (B45360) has been shown to improve both the yield and purity of 3,4-diaminopyridine compared to older routes. google.com 3,4-Diaminopyridine itself is a valuable building block for the synthesis of fused heterocyclic systems like imidazo[4,5-c]pyridines. sigmaaldrich.com

Table 2: Synthesis of 3,4-Diaminopyridine from 4-Amino-3-nitropyridine

| Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitropyridin-4-amine | 10% Pd/C, H₂ | Methanol/THF | 10 °C | 97% | chemicalbook.com |

| 4-Amino-3-nitropyridine | Catalyst (not specified), Hydrogenation | Not specified | Not specified | High | google.com |

The chemistry of 4-ethoxy-3-nitropyridine hydrochloride is part of the broader field of nitropyridines and ethoxypyridines. The synthesis of 3-nitropyridines can be achieved by reacting pyridine with dinitrogen pentoxide, followed by treatment with sodium bisulfite. ntnu.no The reactivity of these nitropyridines is heavily influenced by the position of the nitro group. For example, 3-nitropyridines can undergo vicarious nucleophilic substitution, with amination occurring selectively at the position para to the nitro group. ntnu.no

The synthesis of other substituted nitropyridines, such as 2-chloro-3-nitropyridin-4-ol, has been accomplished from 2,4-dichloro-3-nitropyridine. google.com The reactivity of the pyridine ring is often enhanced by the presence of the nitro group, facilitating nucleophilic aromatic substitution reactions. mdpi.com The synthesis of various nitropyridine derivatives is crucial as they serve as precursors for a wide range of biologically active molecules. nih.govnih.gov

Structure-Reactivity Relationships in Related Compounds

The reactivity of nitropyridine derivatives is intrinsically linked to their molecular structure. The strong electron-withdrawing nature of the nitro group plays a dominant role in activating the pyridine ring towards nucleophilic attack. nih.gov This effect is most pronounced at the positions ortho and para to the nitro group.

In pyridine itself, the nitrogen atom deactivates the ring towards electrophilic substitution, making reactions like nitration significantly slower than in benzene. researchgate.net The introduction of a nitro group further deactivates the ring towards electrophiles but activates it for nucleophilic aromatic substitution (SNA_r). This is a key principle in the functionalization of nitropyridines. mdpi.com

The position of substituents has a profound impact on the reactivity. For instance, in 3-nitropyridines, nucleophilic attack is favored at the 2- and 4-positions. Vicarious nucleophilic substitution reactions on 3-nitropyridines have shown high selectivity for the 4-position (para to the nitro group). ntnu.no The presence of other substituents can further modulate this reactivity. For example, an electron-donating group can enhance the reactivity at specific positions by stabilizing the intermediate Meisenheimer complex formed during nucleophilic attack.

In pyridine-N-oxides, the N-oxide group can act as an electron-donating group, influencing the electronic distribution in the ring. However, the presence of a strong electron-withdrawing group like a nitro group can counteract this effect, leading to a complex interplay of electronic factors that govern reactivity. nih.gov This understanding of structure-reactivity relationships is fundamental for designing synthetic routes to novel and functionalized pyridine derivatives.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-nitropyridine |

| 3,4-Diaminopyridine |

| 4-Aminopyridine |

| Fuming nitric acid |

| Concentrated sulfuric acid |

| Ammonium acetate |

| N-(4-chloro-3-nitropyridine-2-yl) cyclopropane carboxamide |

| 2-Amino-5-nitropyridine |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones |

| Palladium on carbon |

| Tetrahydrofuran |

| Tin(II) chloride |

| 4-Methoxy-3-nitropyridine |

| Imidazo[4,5-c]pyridines |

| Pyridine |

| Dinitrogen pentoxide |

| Sodium bisulfite |

| 2-Chloro-3-nitropyridin-4-ol |

| 2,4-Dichloro-3-nitropyridine |

Mechanistic Investigations

Computational Studies on Reaction Mechanisms

While specific computational studies exclusively targeting 4-ethoxy-3-nitropyridine (B157411) hydrochloride are not extensively documented in publicly available literature, the mechanistic principles are well-elucidated through theoretical analyses of closely related nitropyridine systems. These studies provide a robust framework for understanding the reaction dynamics of this compound.

Quantum mechanical methods are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reactants, products, transition states, and intermediates. acs.org For SNAr reactions involving nitropyridines, these analyses can distinguish between different possible mechanisms, such as a stepwise pathway involving a stable intermediate or a concerted process where bond formation and breakage occur simultaneously. acs.orgresearchgate.net

In the context of 4-ethoxy-3-nitropyridine, a primary focus of quantum mechanical analysis would be the SNAr reaction, which typically proceeds via an addition-elimination mechanism. libretexts.org This pathway involves the initial attack of a nucleophile on the electron-poor pyridine (B92270) ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring. Quantum mechanical calculations can model the geometries and energies of these species, providing a quantitative understanding of the reaction's feasibility.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, including the SNAr reactions of nitropyridines. nih.gov DFT calculations allow for the prediction of the most likely sites for nucleophilic attack by analyzing the distribution of electron density and the energies of molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).

A computational study on the SNAr reaction of the related compound, 2-ethoxy-3,5-dinitropyridine (B100253), with piperidine (B6355638) using DFT (B3PW91/6-31G(d,p) level) has provided significant insights. dntb.gov.uaresearchgate.net The calculations demonstrated that the reaction proceeds through the formation of a Meisenheimer complex, which is stabilized by hydrogen bonding. dntb.gov.uaresearchgate.net The presence of the nitro groups was shown to be crucial in stabilizing the transition state, thereby lowering the activation energy for the nucleophilic attack. researchgate.netresearchgate.net For the uncatalyzed pathway, the decomposition of this complex was found to be the rate-determining step, with a calculated activation barrier of approximately 28 kcal/mol. dntb.gov.uaresearchgate.net These findings for a dinitro-substituted ethoxypyridine offer a strong model for the expected reactivity patterns of 4-ethoxy-3-nitropyridine, where the single nitro group plays a similar, albeit less pronounced, activating and stabilizing role.

The applications of DFT in analyzing the reactivity of nitropyridines are summarized in the table below.

| Computational Method | Application in Nitropyridine Chemistry | Information Obtained |

| Density Functional Theory (DFT) | Modeling SNAr reaction pathways | Geometries of reactants, intermediates, and products; transition state structures; activation energies; reaction enthalpies. |

| Analysis of electronic structure | Electron density distribution, LUMO energies to predict sites of nucleophilic attack. | |

| Modeling intermediate stability | Geometries and vibrational frequencies of Meisenheimer complexes. |

The concept of electrophilicity provides a quantitative measure of a molecule's ability to accept electrons. The global electrophilicity index (ω), as defined within the framework of conceptual DFT, is a valuable parameter for rationalizing the reactivity of various chemical species. nih.gov It has been shown that nitropyridine systems, due to the presence of the electron-withdrawing nitro group, possess high electrophilicity, making them susceptible to attack by weak nucleophiles. nih.gov

In a study of a series of substituted 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group), a clear correlation was established between theoretically calculated electrophilicity parameters and the experimentally observed reactivity in SNAr reactions. nih.gov This suggests that for a series of related compounds, including derivatives of 4-ethoxy-3-nitropyridine, a higher electrophilicity index would correlate with a faster reaction rate in nucleophilic substitution reactions. While specific electrophilicity index values for 4-ethoxy-3-nitropyridine hydrochloride have not been reported, the established principles indicate that it would be a highly electrophilic substrate.

Kinetic Studies of Transformations Involving this compound

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and the influence of various factors such as reactant concentrations, temperature, and catalysts. For transformations of this compound, kinetic analysis can help to distinguish between proposed reaction pathways.

While specific, published kinetic data for this compound are scarce, a study on the reactions of 2-ethoxy-3,5-dinitropyridine with aliphatic amines in DMSO provides a relevant example of the type of kinetic analysis that can be performed. rsc.org This study revealed the rapid reversible formation of anionic σ-adducts and investigated the kinetics of the subsequent substitution. rsc.org The observation of base catalysis was attributed to rate-limiting proton transfer from the intermediate in some cases, and to acid catalysis of the ethoxide departure in others, demonstrating the complexity of the reaction mechanism. rsc.org

To illustrate the type of information that can be obtained from such studies, the following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile.

| Kinetic Parameter | Hypothetical Value | Interpretation |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Indicates a moderate reaction rate under the specified conditions. |

| Activation Energy (Ea) | 55 kJ/mol | Represents the energy barrier that must be overcome for the reaction to proceed. |

| Entropy of Activation (ΔS‡) | -80 J K⁻¹ mol⁻¹ | A negative value suggests a more ordered transition state, consistent with the formation of a bimolecular complex. |

Such data, when determined experimentally, would be invaluable for confirming the mechanistic details predicted by computational studies and for optimizing reaction conditions for synthetic applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Ethoxy-3-nitropyridine (B157411) hydrochloride in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁷O, a comprehensive picture of the molecular framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 4-Ethoxy-3-nitropyridine hydrochloride, the spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the ethoxy substituent. The protonation of the pyridine nitrogen by HCl significantly influences the chemical shifts of the ring protons, causing them to shift downfield compared to the free base due to increased electron deshielding. The electron-withdrawing nitro group also contributes to this deshielding effect, particularly on adjacent protons.

The ethoxy group protons typically appear as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound Note: Data are estimated based on typical values for substituted nitropyridines. Actual values may vary depending on the solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Pyridine H-2 | 8.8 - 9.2 | Singlet (s) or narrow doublet | |

| Pyridine H-6 | 8.6 - 9.0 | Doublet (d) | ~5-6 Hz |

| Pyridine H-5 | 7.2 - 7.6 | Doublet (d) | ~5-6 Hz |

| Ethoxy -CH₂- | 4.2 - 4.6 | Quartet (q) | ~7 Hz |

| Ethoxy -CH₃- | 1.4 - 1.6 | Triplet (t) | ~7 Hz |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the electronic effects of the substituents. The C-3 and C-4 carbons, directly bonded to the nitro and ethoxy groups respectively, show significant shifts. The C-3 carbon is shifted downfield due to the strong electron-withdrawing nature of the nitro group. Conversely, the C-4 carbon is influenced by the oxygen of the ethoxy group. Other ring carbons (C-2, C-5, C-6) are also shifted downfield, an effect amplified by the protonation of the ring nitrogen. Two-dimensional NMR experiments like HSQC and HMBC can be used to definitively assign each proton and carbon signal. semanticscholar.orgrsc.org

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Note: Data are estimated based on general principles and data from related substituted pyridines.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 155 - 160 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 145 - 150 |

| Ethoxy -CH₂- | 65 - 70 |

| Ethoxy -CH₃- | 14 - 16 |

Oxygen-17 (¹⁷O) NMR, while less common due to the low natural abundance of the ¹⁷O isotope, offers a direct probe into the chemical environment of the oxygen atoms. spectrabase.com For this compound, this technique can distinguish between the oxygen atoms of the ethoxy group and the nitro group. The chemical shifts are highly dependent on the electronic structure and bonding. nih.gov In analogous compounds like 4-nitro-pyridine 1-oxide, the oxygen atoms of the nitro group exhibit distinct chemical shifts, demonstrating the sensitivity of ¹⁷O NMR to the local electronic environment. researchgate.net This technique can be particularly useful for studying hydrogen bonding interactions involving the oxygen atoms in the crystal lattice or in solution.

Table 3: Representative ¹⁷O NMR Chemical Shifts for Oxygen-Containing Functional Groups in Related Compounds

| Compound/Functional Group | Oxygen Type | Reported Chemical Shift (ppm) | Reference |

| 4-Nitro-pyridine 1-oxide | Nitro (-NO₂) | 585 | researchgate.net |

| 4-Nitro-pyridine 1-oxide | N-Oxide (N→O) | 350 | researchgate.net |

| Phenylboronic Acids | B(OH)₂ | 18 - 50 | nih.gov |

Mass Spectrometry Techniques (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. The analysis of 4-nitropyridine (B72724) N-oxide by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) highlights the utility of MS in characterizing such compounds.

For 4-Ethoxy-3-nitropyridine (the free base, M.W. 168.15 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would provide structural confirmation. Common fragmentation pathways for nitroaromatic ethers include the loss of the nitro group (NO₂, 46 u), cleavage of the ether bond leading to loss of an ethoxy radical (•OC₂H₅, 45 u), or loss of ethylene (B1197577) (C₂H₄, 28 u) via a McLafferty-type rearrangement.

Table 4: Predicted Mass Spectrometry Fragments for 4-Ethoxy-3-nitropyridine

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 168 |

| [M - C₂H₄]⁺ | Loss of ethylene | 140 |

| [M - NO₂]⁺ | Loss of nitro group | 122 |

| [M - OC₂H₅]⁺ | Loss of ethoxy radical | 123 |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented in the searched results, analysis of related nitropyridine derivatives provides a strong basis for predicting its key structural features. semanticscholar.org X-ray studies on compounds like 2,4,6-trinitropyridine (B14450465) and various substituted nitropyridine N-oxides reveal that the pyridine ring is typically planar, with the nitro group often being co-planar to allow for electronic conjugation.

For this compound, a crystal structure determination would confirm:

The planarity of the pyridine ring.

The precise bond lengths and angles, reflecting the influence of the electron-withdrawing nitro group and the protonated nitrogen.

The conformation of the ethoxy group relative to the plane of the pyridine ring.

The intricate network of intermolecular interactions, particularly the hydrogen bonds formed between the chloride ion, the protonated pyridine nitrogen (N⁺-H), and potentially weaker C-H···O interactions involving the nitro and ethoxy oxygen atoms, which dictate the crystal packing.

Table 5: Representative Crystallographic Data for Related Nitropyridine Compounds

| Compound | Space Group | Cell Dimensions (a, b, c in Å; β in °) | Reference |

| 2,4,6-Trinitropyridine | Pbcn | a=28.573, b=9.739, c=8.757 | |

| 3-Chloro-2,6-dimethyl-4-nitropyridine N-oxide | P2₁/c | a=7.933, b=9.721, c=11.419, β=107.70 | |

| 2,4,6-Trinitropyridine-1-oxide | Pnma | a=9.627, b=14.128, c=5.994 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethoxy-3-nitropyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, 4-hydroxy-3-nitropyridine reacts with phosphorus pentachloride (PCl₅) in POCl₃ to form 4-chloro-3-nitropyridine, followed by ethanol treatment to introduce the ethoxy group . Reaction temperature (typically 80–100°C) and stoichiometric ratios (e.g., 1:2 molar ratio of hydroxy precursor to PCl₅) are critical for minimizing byproducts like over-nitrated derivatives. Ethanol must be anhydrous to prevent hydrolysis of intermediates. Yield optimization requires monitoring via TLC or HPLC at each step .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Characterization includes:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups (e.g., δ ~1.3 ppm for CH₃ and δ ~8.5 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 199.05 for C₇H₈N₂O₃).

- Elemental Analysis : Confirming C, H, N, Cl content within ±0.3% deviation .

Purity is assessed via HPLC (C18 column, methanol/water mobile phase) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is sensitive to hydrolysis in aqueous media. Under acidic conditions (pH < 3), the ethoxy group may hydrolyze to hydroxy derivatives, while basic conditions (pH > 9) can reduce the nitro group. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition when stored in desiccated, amber vials. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~180°C .

Advanced Research Questions

Q. How can researchers mitigate purification challenges specific to hydrochloride salts of nitropyridine derivatives?

- Methodological Answer : Hydrochloride salts often retain residual solvents (e.g., ethanol, DCM) due to hygroscopicity. Recrystallization from ethanol/ethyl acetate (1:5 v/v) at −20°C improves purity (>98%). For persistent impurities, column chromatography (silica gel, gradient elution with 5–10% MeOH in DCM) is effective. Purity is validated via melting point analysis (observed mp ~215–218°C vs. literature) and differential scanning calorimetry (DSC) .

Q. How do contradictory reports on byproduct formation during synthesis arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from varying nitration conditions. For instance, nitration of 4-ethoxypyridine with HNO₃/H₂SO₄ at 0°C primarily yields the 3-nitro isomer, while higher temperatures (25°C) favor 2-nitro byproducts. Contradictions are resolved using kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT calculations of electrophilic attack regioselectivity) .

Q. What strategies optimize the introduction of substituents at the 4-position of 3-nitropyridine scaffolds for structure-activity studies?

- Methodological Answer : Substituent effects are studied via:

- Nucleophilic Aromatic Substitution : Ethoxy groups are replaced with amines (e.g., NH₃/EtOH, 100°C) or thiols (NaSH/DMF).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to diversify the 4-position.

Reaction progress is tracked via LC-MS, and regioselectivity is confirmed by NOESY NMR .

Q. How can analytical methods be tailored to detect trace degradation products in this compound formulations?

- Methodological Answer : Forced degradation studies (e.g., 0.1M HCl/NaOH, 70°C) coupled with UPLC-QTOF identify degradation pathways. Method validation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.